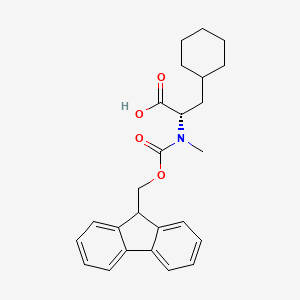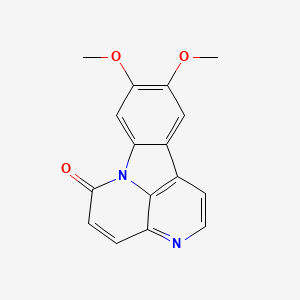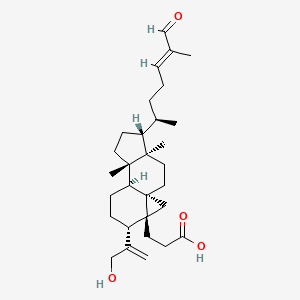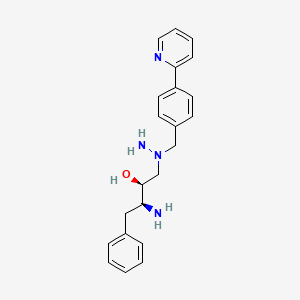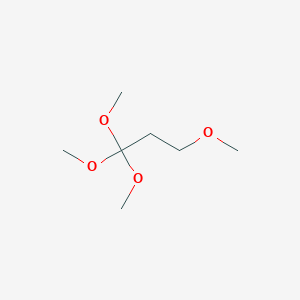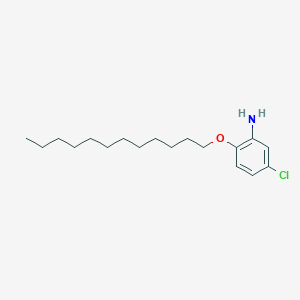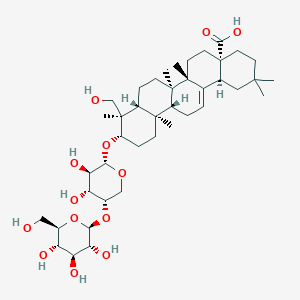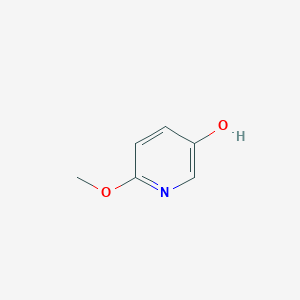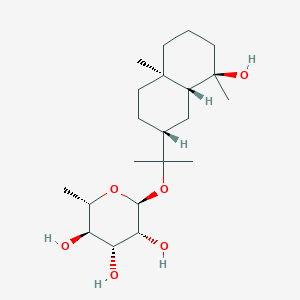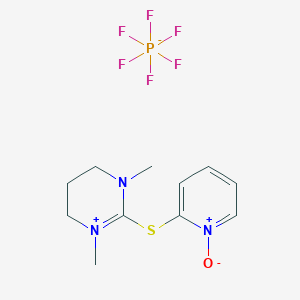
Cycloart-22-ene-3,25-diol
Übersicht
Beschreibung
Cycloart-22-ene-3,25-diol is a chemical compound with the molecular formula C30H50O2 . It contains a total of 82 atoms, including 50 Hydrogen atoms, 30 Carbon atoms, and 2 Oxygen atoms . It has been found to show dose-dependent antioxidant activity .
Synthesis Analysis
The synthesis of Cycloart-22-ene-3,25-diol has been reported in a study . The compound was isolated from the aerial part of Daphne pedunculata . The structure was elucidated via combinational analysis of HR-MS and NMR spectroscopic techniques .Molecular Structure Analysis
The molecular structure of Cycloart-22-ene-3,25-diol includes a total of 86 bonds, with 36 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 double bond, and several rings of different sizes .Wissenschaftliche Forschungsanwendungen
Antihyperglycemic Activity:
Cycloart-22-ene-3,25-diol has shown promise in managing hyperglycemia. Researchers have investigated its effects on blood glucose levels, particularly in alloxan-induced diabetic mice . Further studies could explore its potential as a natural antidiabetic agent.
Antioxidant Properties:
This compound exhibits robust antioxidant activity. It surpasses β-tocopherol in various assays, including DPPH radical scavenging, reducing power, superoxide scavenging, and more . Its ability to neutralize free radicals makes it an attractive candidate for health-related applications.
Antibacterial and Antifungal Effects:
Cycloart-22-ene-3,25-diol demonstrates broad-spectrum antibacterial activity and strong antifungal effects against yeast-type fungi. These properties could be harnessed for developing novel antimicrobial agents .
Immunomodulation:
Triterpenoids like cycloartane derivatives often influence the immune system. While specific studies on this compound are limited, its structural similarity to other immunomodulatory triterpenoids suggests potential immunomodulating effects .
Neuroprotective Potential:
Although not extensively explored, cycloartane triterpenoids have been associated with neuroprotection. Investigating the impact of Cycloart-22-ene-3,25-diol on neuronal health could reveal valuable insights .
Antitumor Activity:
While research on this specific compound is scarce, related cycloartane derivatives have demonstrated antitumor effects. Further investigations could unveil its potential in cancer therapy .
Wirkmechanismus
Target of Action
Cycloart-22-ene-3,25-diol is a natural crystalline triterpene The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It has been suggested that it exhibits anti-inflammatory activity and shows inhibitory activity against COX-2 . It also appears to have a weak inhibitory effect against acetylcholinesterase . These interactions suggest that the compound may modulate inflammatory responses and neurotransmission, but more research is needed to confirm these effects and elucidate the underlying mechanisms.
Biochemical Pathways
Given its reported anti-inflammatory activity , it may influence pathways related to inflammation and immune response. Its potential inhibitory effects on COX-2 suggest that it could affect prostaglandin synthesis, a key process in the inflammatory response.
Result of Action
Cycloart-22-ene-3,25-diol has been reported to have anti-inflammatory activity . It has protective activity against streptozotocin-induced toxicity . Treatment with Cycloart-22-ene-3,25-diol can decrease liver malondialdehyde but increase superoxide dismutase and reduced glutathione . These findings suggest that the compound may have antioxidant properties and could protect against oxidative stress.
Action Environment
The action of Cycloart-22-ene-3,25-diol may be influenced by various environmental factors. For instance, its stability could be affected by temperature, as suggested by its melting point of 188°C . Additionally, its solubility in different solvents could influence its bioavailability and efficacy . .
Eigenschaften
IUPAC Name |
(1S,3R,6S,8R,11S,12S,15R,16R)-15-[(E,2R)-6-hydroxy-6-methylhept-3-en-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O2/c1-20(9-8-14-25(2,3)32)21-12-15-28(7)23-11-10-22-26(4,5)24(31)13-16-29(22)19-30(23,29)18-17-27(21,28)6/h8-9,20-24,31-32H,10-19H2,1-7H3/b9-8+/t20-,21-,22+,23+,24+,27-,28+,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAAZYVBWMZJVAO-VUTQOURGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CCC(C)(C)O)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/CC(C)(C)O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cycloart-22-ene-3,25-diol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




